1-(4-Chlorophenyl)-4-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
Description
Properties
Molecular Formula |
C20H26ClN3O3 |
|---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-[4-(3-methylbutanoyl)piperazine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H26ClN3O3/c1-14(2)11-18(25)22-7-9-23(10-8-22)20(27)15-12-19(26)24(13-15)17-5-3-16(21)4-6-17/h3-6,14-15H,7-13H2,1-2H3 |
InChI Key |
YDZBTAKNCYRNBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Arylpiperazine Substituents
- 4-Chlorophenyl vs. 2-Tolyl/2,4-Difluorophenyl: 1-{3-[4-(4-Chlorophenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound 18): Exhibits high alpha2-adrenoceptor (AR) affinity (pKi = 7.29), attributed to the electron-withdrawing 4-chloro group enhancing polar interactions . S-61 (1-{4-[4-(2-Tolyl)piperazin-1-yl]butyl}pyrrolidin-2-one): Shows moderate alpha1-AR affinity; the 2-tolyl group (methyl substituent) likely reduces steric hindrance but decreases electron-withdrawing effects compared to chloro .
Linker Modifications
Heterocyclic Replacements
- Thiophene vs. Pyridine: MK41 (4-(thiophen-2-yl)-1-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one): Thiophene enhances π-π stacking, while the trifluoromethyl group boosts metabolic resistance .
Pharmacological Activity
Antiarrhythmic and Hypotensive Effects
Alpha-Adrenoceptor Selectivity
| Compound | Alpha1-AR (pKi) | Alpha2-AR (pKi) | Key Substituent |
|---|---|---|---|
| Compound 7 (4-(2-Cl-Ph)) | 7.13 | 6.45 | 2-Chlorophenyl |
| Compound 18 (4-Cl-Ph) | 6.89 | 7.29 | 4-Chlorophenyl |
| S-73 (2,4-F2-Ph) | 6.20 | 6.80 | 2,4-Difluorophenyl |
The 4-chlorophenyl group in Compound 18 maximizes alpha2-AR selectivity, while bulkier substituents (e.g., trifluoromethyl in MK45) reduce affinity .
Metabolic and Physicochemical Properties
- Fluorine (S-73): Enhances stability and BBB penetration via reduced oxidative metabolism .
- 3-Methylbutanoyl Group: Likely improves solubility compared to unsubstituted acyl chains, as seen in MK43 (4-cyclohexylpiperazine variant) .
Q & A
Basic: What are the recommended synthetic routes for 1-(4-Chlorophenyl)-4-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one?
Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including:
- Step 1: Formation of the pyrrolidin-2-one core via cyclization or condensation reactions.
- Step 2: Introduction of the 4-chlorophenyl group using halogenated aryl precursors under controlled conditions (e.g., Suzuki coupling or nucleophilic substitution) .
- Step 3: Functionalization of the piperazine ring with 3-methylbutanoyl via acylation reactions. Common reagents include acyl chlorides or activated esters in anhydrous solvents like dichloromethane .
- Step 4: Final coupling of the pyrrolidin-2-one and piperazine fragments using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the carbonyl linkage .
Key Considerations:
- Purification via column chromatography or recrystallization is critical to achieve >95% purity.
- Monitor reaction progress using TLC or HPLC to avoid side products .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- Infrared Spectroscopy (IR): Validates carbonyl stretches (~1650–1750 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹) .
- X-ray Crystallography: Resolves 3D conformation, particularly for chiral centers .
Advanced: How can researchers investigate the structure-activity relationship (SAR) of this compound?
Methodological Answer:
SAR studies require systematic structural modifications and biological assays:
- Modifications:
- Assays:
- Computational Tools:
- Molecular docking (e.g., AutoDock Vina) to predict binding poses .
- QSAR models to correlate structural descriptors (logP, polar surface area) with activity .
Example:
A study on pyrrolidin-2-one derivatives showed that replacing the chlorophenyl group with difluorophenyl increased α1-adrenolytic activity by 30% .
Advanced: What methodologies are employed to study the interaction of this compound with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (ka, kd) to immobilized receptors .
- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd) and thermodynamics (ΔH, ΔS) .
- Cellular Thermal Shift Assay (CETSA): Assesses target engagement in live cells by monitoring protein stability .
- Cryo-EM/X-ray Crystallography: Resolves compound-receptor complexes at atomic resolution (e.g., piperazine interactions with kinase domains) .
Case Study:
SPR analysis of a structurally similar compound revealed a Kd of 12 nM for its target, with slow dissociation kinetics (t1/2 = 45 min) .
Advanced: How can researchers address discrepancies in biological activity data across different studies?
Methodological Answer:
Discrepancies often arise from experimental variables:
- Assay Conditions: Standardize buffer pH, temperature, and ion concentrations (e.g., Mg²+ affects GPCR activity) .
- Cell Lines: Use isogenic cell lines to minimize genetic variability.
- Data Normalization: Include positive/negative controls (e.g., reference antagonists) in each experiment .
- Statistical Analysis: Apply ANOVA or mixed-effects models to account for batch effects .
Example:
A study reported EC50 values ranging from 50 nM to 200 nM for a pyrrolidin-2-one derivative; this variation was traced to differences in cell passage number .
Advanced: What strategies optimize the pharmacokinetic (PK) profile of this compound?
Methodological Answer:
- Lipinski’s Rule Compliance: Ensure molecular weight <500 Da and logP <5 .
- Metabolic Stability: Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., piperazine N-dealkylation) .
- Plasma Protein Binding: Measure unbound fraction via equilibrium dialysis .
- Prodrug Design: Mask polar groups (e.g., esterify carboxylates) to enhance oral bioavailability .
Case Study:
A cyclopentyl-substituted analog showed 3x higher bioavailability due to reduced first-pass metabolism .
Advanced: How can researchers validate target specificity and off-target effects?
Methodological Answer:
- Selectivity Panels: Screen against a panel of 50+ related targets (e.g., kinases, GPCRs) .
- CRISPR/Cas9 Knockout: Confirm loss of activity in target-deficient cell lines .
- Proteome Profiling: Use affinity pulldown followed by LC-MS/MS to identify interacting proteins .
- Animal Models: Compare efficacy in wild-type vs. transgenic mice .
Example:
Off-target inhibition of hERG channels was ruled out via patch-clamp electrophysiology .
Advanced: What computational tools predict toxicity and safety profiles early in development?
Methodological Answer:
- ADMET Predictors: Tools like ADMETlab 2.0 estimate hepatotoxicity, Ames mutagenicity, and cardiotoxicity .
- DEREK Nexus: Flags structural alerts (e.g., reactive esters or Michael acceptors) .
- Molecular Dynamics (MD): Simulates metabolite formation and reactive intermediates .
Case Study:
A predicted hERG liability led to replacing the piperazine moiety with a morpholine ring, reducing cardiac risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
